molecular formula C7H6BrClO B1441525 3-bromo-5-chloro-2-methylphenol CAS No. 1082040-46-7

3-bromo-5-chloro-2-methylphenol

Cat. No.: B1441525
CAS No.: 1082040-46-7
M. Wt: 221.48 g/mol
InChI Key: SZTOIROWIFCPRY-UHFFFAOYSA-N
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Description

3-Bromo-5-chloro-2-methylphenol (CAS 2092623-34-0) is a high-purity phenolic compound offered with a minimum purity of ≥98%, as specified by suppliers . This solid organohalide has a molecular formula of C₇H₆BrClO and a molecular weight of 221.48 g/mol . It is characterized by a phenol core substituted with bromo, chloro, and methyl groups at the 3, 5, and 2 positions, respectively. This compound serves as a valuable synthetic intermediate in organic and medicinal chemistry research. Its specific pattern of halogen and alkyl substituents makes it a versatile precursor for constructing more complex molecules. While direct studies on this exact molecule are limited, research on closely related bromo- and chloro-substituted phenols demonstrates their significant utility as key intermediates in the synthesis of Schiff base ligands . These ligands are crucial in developing compounds with potential biological activities and for creating materials with interesting photochromic or thermochromic properties . Furthermore, substituted phenols with halogens at the 3 and 5 positions are recognized as challenging-to-access motifs that are of great interest to the pharmaceutical and fine chemical industries, highlighting the research value of this structural scaffold . Handling and Safety: This product is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals. Safety data suggests a signal word of "Warning" and hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Researchers should consult the safety datasheet and adhere to all appropriate safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-5-chloro-2-methylphenol
Source PubChem
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InChI

InChI=1S/C7H6BrClO/c1-4-6(8)2-5(9)3-7(4)10/h2-3,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZTOIROWIFCPRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1Br)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801295991
Record name Phenol, 3-bromo-5-chloro-2-methyl-
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Molecular Weight

221.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1082040-46-7
Record name Phenol, 3-bromo-5-chloro-2-methyl-
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Record name Phenol, 3-bromo-5-chloro-2-methyl-
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Record name 3-bromo-5-chloro-2-methylphenol
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Synthetic Methodologies for 3 Bromo 5 Chloro 2 Methylphenol and Analogues

Regioselective Halogenation Strategies

Direct halogenation of a phenolic precursor is a primary method for synthesizing halogenated phenols. The success of this approach hinges on controlling the regioselectivity of the reaction, which is dictated by the directing effects of the substituents already present on the aromatic ring.

Electrophilic Aromatic Substitution for Bromination and Chlorination of Methylphenols

The synthesis of 3-bromo-5-chloro-2-methylphenol can be envisioned through the sequential electrophilic halogenation of 2-methylphenol (o-cresol). The hydroxyl (-OH) group is a potent activating group and an ortho-, para-director, while the methyl (-CH₃) group is a less powerful activating group, also directing to the ortho and para positions. byjus.commlsu.ac.in

To achieve the desired 3-bromo-5-chloro substitution pattern, a multi-step halogenation is necessary. Starting with 2-methylphenol, one could first introduce a chlorine atom. The hydroxyl group directs the incoming electrophile to positions 4 and 6, and the methyl group directs to positions 4 and 6. Therefore, chlorination of 2-methylphenol would likely yield a mixture of 4-chloro-2-methylphenol (B52076) and 6-chloro-2-methylphenol. To obtain the desired 5-chloro isomer, one might need to start with a precursor where the substitution pattern is already established, such as 3-chloro-6-methylphenol, and then proceed with bromination.

Alternatively, starting with 5-chloro-2-methylphenol, the subsequent bromination would be directed by the existing substituents. The hydroxyl group at position 1 and the methyl group at position 2 would direct the incoming bromine to position 3, 4 and 6. The chloro group at position 5 would direct to positions 2 and 6. The combined directing effects would favor bromination at the 3-position, leading to the target compound.

The choice of halogenating agent and reaction conditions is crucial for controlling the reaction. mlsu.ac.in For instance, using bromine in a non-polar solvent like carbon disulfide can favor monobromination, whereas using bromine water often leads to polybromination. byjus.commlsu.ac.in Lewis acids such as FeCl₃ or AlCl₃ are often used as catalysts to increase the electrophilicity of the halogen. wikipedia.org

Direct Csp²–H Functionalization Approaches

Modern synthetic chemistry has seen the rise of direct Csp²–H functionalization as a powerful tool for creating carbon-carbon and carbon-heteroatom bonds, offering a more atom-economical approach compared to traditional methods. nih.govresearchgate.netrsc.org These methods, often employing transition metal catalysts, can provide high regioselectivity that may be difficult to achieve through classical electrophilic substitution. beilstein-journals.org

For the synthesis of halogenated phenols, copper-catalyzed C-H halogenation has been reported. beilstein-journals.org For example, phenols can be chlorinated or brominated with high selectivity using a copper(II) catalyst in the presence of a lithium halide. beilstein-journals.org The regioselectivity can sometimes be tuned by the choice of catalyst and reaction conditions. While direct C-H functionalization offers a promising route, the development of a specific protocol for the synthesis of this compound would require empirical optimization of catalysts, ligands, and reaction parameters to achieve the desired regiochemical outcome.

Some recently developed methods focus on achieving ortho-selectivity in phenol (B47542) halogenation, which is often challenging due to steric hindrance. scientificupdate.com These methods utilize specific catalysts, such as ammonium salts or selenoethers, to direct the halogenation to the position adjacent to the hydroxyl group. scientificupdate.com Electrochemical methods are also being explored to improve site selectivity in phenol halogenation by controlling the redox properties of the system. europa.eu

Mechanistic Insights into Halogenation Selectivity

The regioselectivity of electrophilic aromatic halogenation is governed by a combination of electronic and steric effects of the substituents on the benzene ring. masterorganicchemistry.com The hydroxyl group of a phenol is a strong activating group due to the resonance donation of a lone pair of electrons from the oxygen atom into the aromatic ring. This increases the electron density at the ortho and para positions, making them more susceptible to attack by an electrophile. byjus.com The methyl group is also an activating, ortho-, para-directing group, albeit weaker than the hydroxyl group.

In the case of a substituted methylphenol, the incoming halogen will be directed to the positions most activated by the combined electronic effects of the existing groups, while also considering steric hindrance. For a substrate like 5-chloro-2-methylphenol, the hydroxyl group strongly activates positions 4 and 6, and the methyl group activates positions 3 and 5 (already substituted). The chloro group at position 5 is a deactivating group but directs ortho and para (positions 1, 3, and 5). The interplay of these effects would favor the substitution at the more accessible and electronically enriched positions. The formation of a more stable carbocation intermediate (arenium ion) determines the major product. masterorganicchemistry.com The stability of this intermediate is influenced by the ability of the substituents to delocalize the positive charge.

Precursor-Based Synthesis Routes

An alternative to direct halogenation involves synthesizing the target molecule from a precursor that already contains some of the required substituents and functional groups.

Hydrolysis of Halogenated Phenylamines via Diazotization

A well-established method for the synthesis of phenols is the hydrolysis of aryl diazonium salts, which are typically prepared from the corresponding anilines. lkouniv.ac.inchemguide.co.ukmasterorganicchemistry.com This multi-step process, often involving the Sandmeyer reaction for the introduction of halogens, can be adapted for the synthesis of this compound. lkouniv.ac.in

The synthesis would begin with the appropriate aniline precursor, 3-bromo-5-chloro-2-methylaniline. This aniline is treated with nitrous acid (HNO₂), usually generated in situ from sodium nitrite (NaNO₂) and a strong acid like hydrochloric acid (HCl), at low temperatures (0-5 °C) to form the corresponding diazonium salt. lkouniv.ac.inmasterorganicchemistry.com The resulting 3-bromo-5-chloro-2-methylbenzenediazonium chloride is then hydrolyzed by warming the aqueous solution. The diazonium group (-N₂⁺) is an excellent leaving group and is replaced by a hydroxyl group from water, yielding the desired this compound and evolving nitrogen gas. chemguide.co.uk This method offers a reliable way to introduce a hydroxyl group at a specific position on the aromatic ring, provided the corresponding aniline is available. nih.gov

Table 1: Reaction Conditions for Diazotization and Hydrolysis

Step Reagents Temperature Product
Diazotization 3-bromo-5-chloro-2-methylaniline, NaNO₂, HCl(aq) 0-5 °C 3-bromo-5-chloro-2-methylbenzenediazonium chloride

Decarboxylative Halogenation in Phenolic Acid Derivatives

Decarboxylative halogenation, also known as the Hunsdiecker reaction, provides another synthetic avenue where a carboxylic acid group is replaced by a halogen. acs.orgnih.govwikipedia.orgbyjus.com This reaction typically involves the treatment of the silver salt of a carboxylic acid with a halogen. wikipedia.orgbyjus.com

To synthesize this compound using this strategy, one could start with a phenolic acid such as 5-chloro-2-methyl-3-hydroxybenzoic acid. The carboxylic acid would first be converted to its silver salt. Subsequent treatment with bromine would lead to the replacement of the carboxyl group with a bromine atom, yielding the target compound. Alternatively, one could start with 3-bromo-2-methyl-5-hydroxybenzoic acid and introduce the chlorine atom via a similar decarboxylative chlorination, although this is less common than bromination.

Recent advancements in this area include the use of other metal catalysts and halogen sources. For instance, copper(I) can mediate the decarboxylative halogenation of electron-deficient benzoic acids, while palladium(II) can catalyze the reaction for electron-rich benzoic acids. organic-chemistry.org These methods may offer milder reaction conditions and broader substrate scope compared to the classical Hunsdiecker reaction. wikipedia.org

Table 2: Comparison of Synthetic Routes

Synthetic Route Starting Material Key Transformation Advantages Disadvantages
Electrophilic Halogenation 5-chloro-2-methylphenol Bromination Direct, potentially fewer steps Potential for side products, regioselectivity can be challenging
Diazotization 3-bromo-5-chloro-2-methylaniline Diazotization followed by hydrolysis High regioselectivity for -OH placement Requires synthesis of the specific aniline precursor

Nucleophilic Aromatic Substitution in Aryl Halide Precursors

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the synthesis of substituted phenols from aryl halides. rsc.orglibretexts.org The success of this reaction often depends on the presence of electron-withdrawing groups positioned ortho or para to the leaving group, which stabilize the intermediate Meisenheimer complex. libretexts.orglibretexts.org In the context of this compound, a suitable precursor would be an aryl halide with these activating features.

The generally accepted mechanism for SNAr involves a two-step process:

Nucleophilic Attack: The nucleophile (e.g., a hydroxide source) attacks the carbon atom bearing the halogen, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org

Leaving Group Departure: The aromaticity of the ring is restored by the elimination of the halide ion. libretexts.org

However, for aryl halides without strong activating groups, the SNAr reaction is generally unfavorable due to the high energy of the intermediate. libretexts.org In such cases, alternative strategies are required. Recent studies have also provided evidence for concerted SNAr mechanisms, challenging the traditional stepwise model. researchgate.net

For the synthesis of complex phenols, palladium-catalyzed methods using hydroxide surrogates, such as benzaldehyde oxime, have been developed to overcome the limitations of traditional SNAr reactions under mild conditions. nih.gov

Green Chemistry and Sustainable Synthetic Pathways

Modern synthetic chemistry places a strong emphasis on the development of environmentally benign and sustainable processes. This has led to the exploration of solvent-free reactions, one-pot multicomponent reactions, and efficient catalytic methodologies.

Solvent-Free Reaction Conditions

Solvent-free synthesis offers significant environmental and economic advantages by reducing waste and simplifying purification processes. jocpr.comchemrxiv.org These reactions can be facilitated by grinding solids together (mechanochemistry) or by using low-melting metal salts that act as both reactant and solvent. chemrxiv.org For instance, the ketalization of glycerol with acetone to form solketal has been successfully achieved in a solvent-free medium using an ion exchange resin. nih.gov Similarly, the modification of biobased polyphenols has been accomplished under solvent-free conditions using a safe and inexpensive catalyst like potassium carbonate. nih.gov These approaches highlight the potential for developing cleaner synthetic routes for substituted phenols.

One-Pot Multicomponent Reactions (e.g., C-H Activation/Borylation/Oxidation Sequences)

One-pot reactions, where multiple transformations occur in a single reaction vessel, are highly efficient as they minimize intermediate isolation and purification steps, saving time and resources. A notable example is the C-H activation/borylation/oxidation sequence for the preparation of 3,5-disubstituted phenols. nih.govnih.gov This method allows for the direct synthesis of phenols from readily available arenes, which is particularly useful for producing meta-substituted phenols that are difficult to access through conventional methods. nih.govnih.gov This one-pot protocol has been successfully applied to the multigram scale synthesis of 3-bromo-5-methylphenol (B1280546) from 3-bromotoluene with high yield. nih.govnih.gov

This strategy involves the iridium-catalyzed borylation of an arene, followed by oxidation of the resulting boronic ester to the corresponding phenol. The entire sequence can be completed within a day under mild conditions. nih.gov

Catalytic Methodologies for Enhanced Efficiency

Catalysis plays a pivotal role in modern organic synthesis, offering pathways to reactions with high efficiency, selectivity, and sustainability. beilstein-journals.org

Palladium-catalyzed reactions: Palladium catalysts are highly effective for the hydroxylation of aryl halides to form phenols. beilstein-journals.orgorganic-chemistry.org Buchwald and co-workers developed a method using a palladium catalyst with a specific phosphine ligand to convert a wide range of aryl bromides and chlorides to phenols in high yields. beilstein-journals.orgorganic-chemistry.org

Copper-catalyzed reactions: Copper catalysts provide an economical and stable alternative for phenol synthesis. beilstein-journals.org Copper-catalyzed Ullmann-type coupling reactions have been extensively used for the formation of C-O bonds in the synthesis of phenols from aryl halides. beilstein-journals.orgnih.gov The use of ligands such as picolinic acid can facilitate these reactions under mild conditions. nih.gov

Green Catalytic Protocols: A highly efficient and green protocol for the synthesis of substituted phenols involves the ipso-hydroxylation of arylboronic acids using aqueous hydrogen peroxide as the oxidant in ethanol. rsc.orgresearchgate.netrsc.org This method is rapid, scalable, and avoids the need for chromatographic purification. rsc.orgresearchgate.netrsc.orgnih.gov

Catalyst SystemSubstrateProductKey AdvantagesReference
Iridium Catalyst3-Bromotoluene3-Bromo-5-methylphenolOne-pot, high yield, multigram scale nih.govnih.gov
Pd2dba3 / Biphenylphosphine LigandAryl HalidesPhenolsBroad substrate scope, high yields beilstein-journals.orgorganic-chemistry.org
CuI / Picolinic AcidAryl HalidesPhenolsMild conditions, effective for hindered substrates nih.gov
H2O2 / HBr in EthanolArylboronic AcidsSubstituted PhenolsGreen, rapid, scalable, no chromatography rsc.orgresearchgate.netrsc.orgnih.gov

Scale-Up Considerations in Laboratory and Pilot Plant Environments

Transitioning a synthetic route from the laboratory bench to a pilot plant and ultimately to full-scale production requires careful consideration of several factors to ensure safety, efficiency, and product quality. rebuildmanufacturing.comcatsci.comlabmanager.com

Key Scale-Up Challenges:

Safety and Risk Management: The risks associated with chemical reactions, such as exothermic events, intensify at a larger scale. rebuildmanufacturing.comcatsci.com A critical aspect is the surface area-to-volume ratio, which decreases as the reactor size increases, affecting heat dissipation. catsci.com Thorough process hazard analysis (PHA) and reaction calorimetry are essential to identify and mitigate potential hazards. rebuildmanufacturing.comcatsci.com

Maintaining Product Quality: Reaction kinetics, mixing efficiency, and heat transfer can differ significantly at scale, potentially impacting product yield, purity, and stability. rebuildmanufacturing.comhelgroup.com It is crucial to establish and validate analytical methods in the production environment to ensure consistent product quality. labmanager.com

Process Transfer and Equipment Selection: The equipment used in the laboratory may not be suitable for large-scale production. alooba.com Selecting scalable equipment or utilizing modular process skids can facilitate a smoother transition. rebuildmanufacturing.com

Raw Material and Supply Chain: The availability and sourcing of raw materials become critical at larger scales. rebuildmanufacturing.comlabmanager.com Establishing relationships with multiple suppliers and considering the logistics of material handling are important for uninterrupted production. rebuildmanufacturing.com

Scale-Up FactorLaboratory Scale ConsiderationPilot/Production Scale ConsiderationReference
Heat TransferHigh surface area-to-volume ratio, efficient heat dissipation.Lower surface area-to-volume ratio, potential for runaway reactions. Requires robust cooling systems and calorimetry studies. catsci.com
MixingGenerally efficient and homogeneous.Can be challenging to achieve homogeneity, leading to localized concentration and temperature gradients. Requires optimized agitator design and mixing studies. helgroup.com
Reaction TimeTypically shorter due to faster heating and cooling.Longer heat-up and cool-down cycles can affect product properties and impurity profiles. labmanager.com
Material HandlingSmall quantities, manual addition is common.Large quantities require automated systems for safe and efficient transfer of materials. Batch sizes may be determined by container sizes. labmanager.com

Chemical Reactivity and Derivatization Studies

Electrophilic and Nucleophilic Substitution Reactions of the Aromatic Ring

The benzene ring of 3-bromo-5-chloro-2-methylphenol is the primary site for electrophilic substitution reactions, while nucleophilic substitution is generally less favorable without significant activation.

The reactivity of an aromatic ring toward electrophilic attack is profoundly affected by the nature of the substituents it carries. These substituents can either donate or withdraw electron density from the ring, thereby activating or deactivating it relative to benzene itself. lumenlearning.com This influence is a combination of two primary electronic effects: the inductive effect and the resonance effect. stpeters.co.in

Activating Groups:

Hydroxyl (-OH) Group: The hydroxyl group is a powerful activating substituent. While it is electronegative and withdraws electrons inductively, its ability to donate a lone pair of electrons into the aromatic system via resonance is far more significant. libretexts.orglibretexts.org This resonance effect substantially increases the electron density of the ring, particularly at the ortho and para positions, making the molecule much more reactive towards electrophiles than benzene. lumenlearning.com

Methyl (-CH₃) Group: Alkyl groups like methyl are weak activating substituents. They donate electron density primarily through an inductive effect, which stabilizes the carbocation intermediate formed during electrophilic attack. libretexts.orgopenstax.org

Deactivating Groups:

Halogen (-Br and -Cl) Groups: Bromine and chlorine are deactivating substituents. Their high electronegativity leads to a strong inductive withdrawal of electron density from the ring, which slows down the rate of electrophilic substitution compared to benzene. lumenlearning.comopenstax.org However, like the hydroxyl group, they possess lone pairs of electrons that can be donated to the ring through resonance. This resonance donation, while weaker than their inductive withdrawal, is key to directing incoming electrophiles. openstax.org

In this compound, the potent activating character of the hydroxyl group is the dominant influence, making the ring highly susceptible to further electrophilic substitution despite the presence of two deactivating halogen atoms.

The position of a new substituent on the aromatic ring is not random but is directed by the existing groups, a phenomenon known as regioselectivity. youtube.com

Directing Effects: Substituents that activate the ring or are halogens are known as ortho, para-directors. stpeters.co.inopenstax.org In this compound, all four substituents—hydroxyl, methyl, bromo, and chloro—are ortho, para-directors. Based on the IUPAC name, the substituents are located at positions C1(-OH), C2(-CH₃), C3(-Br), and C5(-Cl). The unoccupied positions on the ring are C4 and C6.

The hydroxyl group at C1 directs incoming electrophiles to positions C2 (blocked), C4, and C6.

The methyl group at C2 directs to C1 (blocked), C3 (blocked), C4, and C6.

The bromine at C3 directs to C2 (blocked), C4, and C6.

The chlorine at C5 directs to C1 (blocked), C4, and C6.

All substituents cooperatively direct incoming electrophiles to the two available positions, C4 and C6. The powerful activating and directing effect of the hydroxyl group ensures that substitution will occur almost exclusively at these sites. Steric hindrance from the adjacent methyl group at C2 may cause a slight preference for substitution at the C4 position over the C6 position. An example of this regioselectivity is the formation of derivatives like 3-bromo-5-chloro-2-iodophenol, where an iodine atom is introduced onto the ring. nih.gov

Stereoselectivity is less of a concern in reactions involving the planar aromatic ring itself but can become important in the context of subsequent reactions on the derivatives. khanacademy.org

Nucleophilic aromatic substitution, where a nucleophile displaces a group (like a halogen) on the ring, is generally difficult and requires harsh conditions or the presence of strong electron-withdrawing groups ortho or para to the leaving group. libretexts.org

Reactions Involving the Hydroxyl Group

The phenolic hydroxyl group is a key functional handle for derivatization through reactions like esterification and etherification.

Phenols can be converted to esters by reacting them with carboxylic acid derivatives, most commonly acyl chlorides or acid anhydrides, typically in the presence of a base like pyridine or sodium hydroxide. The base deprotonates the phenol (B47542) to form a more nucleophilic phenoxide ion, which then attacks the electrophilic carbonyl carbon of the acylating agent.

A potential esterification reaction is shown below:

this compound + Acetyl Chloride → 3-bromo-5-chloro-2-methylphenyl acetate + HCl

This reaction can be used to synthesize a wide array of ester derivatives with various functional properties.

The synthesis of ethers from this compound can be readily achieved, most notably via the Williamson ether synthesis. This method involves the reaction of the corresponding phenoxide ion (formed by treating the phenol with a strong base) with an alkyl halide.

A general etherification reaction is as follows:

this compound + CH₃I (in presence of a base) → 1-bromo-3-chloro-5-methoxy-2-methylbenzene + HI

The formation of methoxy derivatives of similar phenols confirms the viability of this reaction pathway. chemscene.com

Formation of Complex Derivatives

The basic scaffold of this compound can be used to synthesize more complex molecules. The reactivity of the aromatic ring and the hydroxyl group allows for the introduction of new functional groups and the construction of larger molecular architectures. For instance, the introduction of an iodine atom to form 3-bromo-5-chloro-2-iodophenol demonstrates the potential for further halogenation. nih.gov Additionally, related structures can undergo reactions to form nitrogen-containing heterocycles like benzodiazepines or be converted into aniline derivatives such as 3-bromo-5-chloro-2-methylaniline, highlighting the versatility of this substituted phenol as a precursor in organic synthesis. sigmaaldrich.comresearchgate.netuni.lu

Condensation Reactions Leading to Schiff Bases

The phenolic hydroxyl group and the aromatic ring of this compound can participate in condensation reactions, most notably to form Schiff bases. While direct experimental data for this compound is not available, the general synthesis of Schiff bases involves the condensation of a primary amine with an aldehyde or ketone. In the context of this phenol, derivatization would first be required to introduce a carbonyl or an amino group.

For instance, if the phenolic hydroxyl group were converted to an aldehyde via a Reimer-Tiemann or similar formylation reaction, the resulting aldehyde could then react with a primary amine to form a Schiff base. The general scheme for Schiff base formation is as follows:

R-CHO + R'-NH₂ ⇌ R-CH=N-R' + H₂O

The reaction is typically carried out in a suitable solvent, and often requires acid or base catalysis and the removal of water to drive the equilibrium towards the product. The electronic effects of the bromo, chloro, and methyl groups on the aromatic ring would influence the reactivity of the formylated derivative.

Similarly, if an amino group were introduced to the ring, it could condense with aldehydes or ketones. The synthesis of Schiff bases from halogenated phenols is a common strategy to produce compounds with a range of biological activities. For example, Schiff bases derived from 5-chloro-salicylaldehyde have been synthesized and evaluated for their antimicrobial properties. stackexchange.com

A hypothetical reaction scheme for the formation of a Schiff base from a formylated derivative of this compound is presented below:

Reactant 1 (Formylated Phenol)Reactant 2 (Primary Amine)Product (Schiff Base)
4-bromo-2-chloro-6-methyl-salicylaldehydeAniline2-((phenylimino)methyl)-4-bromo-6-chloro-2-methylphenol

This table represents a hypothetical reaction based on general chemical principles, as specific data for this compound is unavailable.

Metal-Halogen Exchange Reactions

Metal-halogen exchange is a powerful synthetic tool for the formation of carbon-carbon and carbon-heteroatom bonds. wikipedia.org In dihalogenated aromatic compounds, selective metal-halogen exchange can often be achieved. For aryl halides, the rate of exchange typically follows the order I > Br > Cl. wikipedia.org This suggests that in this compound, the carbon-bromine bond would be more susceptible to metal-halogen exchange than the carbon-chlorine bond.

This reaction is commonly performed using organolithium reagents, such as n-butyllithium (n-BuLi), at low temperatures. The resulting aryllithium species is a potent nucleophile and can react with a variety of electrophiles.

A potential metal-halogen exchange reaction involving this compound could proceed as follows:

this compound + n-BuLi → 3-lithio-5-chloro-2-methylphenol + n-BuBr

The resulting lithiated phenol can then be used in subsequent reactions. For example, reaction with an aldehyde or ketone would yield a secondary or tertiary alcohol, respectively. The presence of the hydroxyl group can influence the reaction, potentially requiring protection prior to the metal-halogen exchange to avoid deprotonation by the organolithium reagent. However, under certain conditions, the hydroxyl group can direct the lithiation to the ortho position.

The choice of solvent and temperature is critical to the success of these reactions, as side reactions can occur at higher temperatures.

SubstrateReagentIntermediatePotential Product (after quenching with an electrophile, e.g., CO₂)
This compoundn-Butyllithium3-lithio-5-chloro-2-methylphenol3-carboxy-5-chloro-2-methylphenol

This table outlines a plausible reaction pathway based on established principles of metal-halogen exchange. wikipedia.org

Other Functional Group Interconversions

The functional groups of this compound allow for a variety of other chemical transformations.

Etherification: The phenolic hydroxyl group can be readily converted into an ether by reaction with an alkyl halide in the presence of a base (Williamson ether synthesis). This is a common method to protect the hydroxyl group or to introduce different alkyl chains.

Esterification: Reaction of the phenol with an acyl chloride or acid anhydride in the presence of a base would yield the corresponding ester.

Electrophilic Aromatic Substitution: Although the ring is substituted with deactivating halogens, the strongly activating hydroxyl group and the weakly activating methyl group still permit further electrophilic substitution. chemistrysteps.com The incoming electrophile would likely be directed to the positions ortho and para to the hydroxyl group. Given the existing substitution pattern, the most likely position for further substitution would be at C4 or C6. Reactions such as nitration, sulfonation, and further halogenation could potentially be achieved under controlled conditions. mlsu.ac.in

Oxidation: Phenols can be oxidized to quinones. chemistrysteps.com However, the substituted nature of this compound might lead to a more complex mixture of products upon oxidation.

Starting MaterialReagent(s)Reaction TypeProduct
This compoundMethyl iodide, K₂CO₃Etherification3-bromo-5-chloro-2-methylanisole
This compoundAcetyl chloride, PyridineEsterification3-bromo-5-chloro-2-methylphenyl acetate
This compoundNitric acid, Sulfuric acidNitration3-bromo-5-chloro-2-methyl-4-nitrophenol (hypothetical)

This table provides examples of potential functional group interconversions based on the general reactivity of phenols. chemistrysteps.commlsu.ac.in

Advanced Spectroscopic and Structural Elucidation

Single-Crystal X-ray Diffraction Analysis

Molecular Conformation and Geometry in the Solid State

The geometry of the 3-bromo-5-chloro-2-methylphenol molecule is anticipated to be largely planar with respect to the benzene ring. The substituents—a hydroxyl group, a methyl group, a bromine atom, and a chlorine atom—will cause some degree of steric strain, which may lead to minor deviations from perfect planarity. The bond lengths and angles within the phenyl ring are expected to be influenced by the electronic effects of the substituents. For instance, the carbon-halogen bonds (C-Br and C-Cl) and the carbon-oxygen bond (C-O) will have characteristic lengths. The intramolecular distances and angles between the substituents will be a key feature of its conformation.

Intermolecular Interactions and Crystal Packing (e.g., Hydrogen Bonding, π-π Stacking)

The crystal packing of this compound will be governed by a variety of intermolecular interactions. The most significant of these is expected to be hydrogen bonding involving the phenolic hydroxyl group. The hydroxyl group can act as a hydrogen bond donor, forming O-H···O bonds with neighboring molecules, which often leads to the formation of chains or cyclic motifs.

Vibrational Spectroscopy for Structural Characterization

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FT-IR) and Raman techniques, provides a detailed fingerprint of the molecule based on its characteristic vibrational modes.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is expected to exhibit several characteristic absorption bands corresponding to the vibrations of its functional groups. A broad absorption band in the region of 3200-3600 cm⁻¹ is anticipated due to the O-H stretching vibration of the phenolic hydroxyl group; its broadness is a result of intermolecular hydrogen bonding. foodb.ca The C-O stretching vibration is expected to appear in the 1200-1300 cm⁻¹ region.

Aromatic C-H stretching vibrations typically occur above 3000 cm⁻¹. The substitution pattern on the benzene ring will influence the out-of-plane C-H bending vibrations, which are expected in the 800-900 cm⁻¹ region. The C-Br and C-Cl stretching vibrations are expected at lower frequencies, typically in the range of 500-800 cm⁻¹. The methyl group will also give rise to characteristic C-H stretching and bending vibrations.

Table 1: Predicted FT-IR Vibrational Frequencies for this compound

Vibrational ModeExpected Wavenumber (cm⁻¹)
O-H Stretch (H-bonded)3200-3600 (broad)
Aromatic C-H Stretch>3000
C-O Stretch1200-1300
Aromatic C=C Stretch1450-1600
C-H Out-of-Plane Bend800-900
C-Cl Stretch600-800
C-Br Stretch500-600

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. The Raman spectrum of this compound is expected to show strong signals for the aromatic ring vibrations. The C-Br and C-Cl stretching vibrations are also typically well-defined in Raman spectra. The symmetrical breathing mode of the benzene ring is a characteristic feature and is expected to be prominent. The O-H stretching vibration is generally weak in Raman spectra. Analysis of related chlorinated phenols by Raman spectroscopy has shown characteristic peaks for C-Cl vibrations in the range of 610-690 cm⁻¹. chemicalbook.com

Table 2: Predicted Raman Shifts for this compound

Vibrational ModeExpected Raman Shift (cm⁻¹)
Aromatic Ring Breathing990-1010
Aromatic C=C Stretch1580-1620
C-Cl Stretch610-690
C-Br Stretch500-600

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structure

NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively. While specific NMR data for this compound is not available, predictions can be made based on the analysis of similar substituted phenols and anilines. nih.govrsc.org

In the ¹H NMR spectrum, the phenolic hydroxyl proton is expected to appear as a broad singlet, with a chemical shift that can vary depending on the solvent and concentration. The aromatic protons will appear in the aromatic region (typically 6.5-8.0 ppm). Due to the substitution pattern, two distinct aromatic proton signals are expected, each integrating to one proton. The methyl protons will give a singlet in the aliphatic region, likely around 2.0-2.5 ppm.

In the ¹³C NMR spectrum, distinct signals are expected for each of the seven carbon atoms in the molecule. The chemical shifts of the aromatic carbons will be influenced by the attached substituents. The carbon bearing the hydroxyl group (C-OH) is expected to be significantly deshielded, appearing around 150-160 ppm. The carbons bonded to the halogens (C-Br and C-Cl) will also have characteristic chemical shifts. The methyl carbon will appear at a much higher field, typically in the range of 15-25 ppm.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

NucleusPredicted Chemical Shift (ppm)Multiplicity
¹H (Aromatic)6.5-8.0Doublet, Doublet
¹H (OH)VariableBroad Singlet
¹H (CH₃)2.0-2.5Singlet
¹³C (C-OH)150-160-
¹³C (Aromatic)110-140-
¹³C (C-Br)110-120-
¹³C (C-Cl)125-135-
¹³C (CH₃)15-25-

¹H and ¹³C NMR Spectral Interpretation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecular structure can be constructed.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the hydroxyl proton, the aromatic protons, and the methyl protons.

Hydroxyl Proton (-OH): A broad singlet is anticipated, typically in the range of 4-7 ppm. The chemical shift of this proton can be sensitive to solvent, concentration, and temperature due to hydrogen bonding. Its broadness is a result of chemical exchange.

Aromatic Protons (Ar-H): The two protons on the aromatic ring are in different chemical environments and are expected to appear as two distinct doublets in the aromatic region (typically 6.5-8.0 ppm). The proton at C4 will be coupled to the proton at C6, resulting in a small coupling constant (meta-coupling, J ≈ 2-3 Hz).

Methyl Protons (-CH₃): The three protons of the methyl group are chemically equivalent and will appear as a sharp singlet, typically in the range of 2.0-2.5 ppm. rsc.org The electron-donating nature of the methyl group and the influence of the adjacent hydroxyl group determine its specific chemical shift.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, seven distinct signals are expected, one for each carbon atom.

Aromatic Carbons: Six signals will be present in the aromatic region (approximately 110-160 ppm). The carbon bearing the hydroxyl group (C1) will be the most deshielded. The carbons bonded to the electronegative bromine (C3) and chlorine (C5) atoms will also have characteristic chemical shifts. The remaining carbons (C2, C4, C6) will appear at positions influenced by the combined electronic effects of all substituents.

Methyl Carbon: The carbon of the methyl group will appear as a single peak in the aliphatic region (typically 15-25 ppm). rsc.org

Predicted NMR Data for this compound

Spectrum TypeSignalPredicted Chemical Shift (ppm)MultiplicityNotes
¹H NMR-OH~4.0 - 7.0Broad SingletShift is concentration and solvent dependent.
¹H NMRAr-H (C4-H)~7.0 - 7.3DoubletMeta-coupled to C6-H.
¹H NMRAr-H (C6-H)~6.8 - 7.1DoubletMeta-coupled to C4-H.
¹H NMR-CH₃~2.1 - 2.4SingletAdjacent to the hydroxyl-bearing carbon.
¹³C NMRC1 (-OH)~150 - 155-Deshielded due to oxygen attachment.
¹³C NMRC2 (-CH₃)~120 - 125--
¹³C NMRC3 (-Br)~110 - 115-Shielded by the heavy atom effect of bromine.
¹³C NMRC4~130 - 135--
¹³C NMRC5 (-Cl)~132 - 137-Deshielded by chlorine.
¹³C NMRC6~118 - 123--
¹³C NMR-CH₃~15 - 20-Typical range for a methyl group on an aromatic ring.

Advanced 2D NMR Techniques

While 1D NMR provides fundamental information, 2D NMR techniques are essential for definitively assigning signals and confirming the connectivity of the atoms. For this compound, several 2D NMR experiments would be particularly informative.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling interactions. For this molecule, a COSY spectrum would show a cross-peak connecting the signals of the two aromatic protons (H4 and H6), confirming their coupling relationship.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. The HSQC spectrum would show cross-peaks linking the H4 signal to the C4 signal, the H6 signal to the C6 signal, and the methyl proton signal to the methyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful tool for establishing the substitution pattern. It shows correlations between protons and carbons that are two or three bonds away. Key expected correlations would include:

The methyl protons showing correlations to C1, C2, and C6.

The H4 proton showing correlations to C2, C5, and C6.

The H6 proton showing correlations to C2, C4, and C5.

These long-range correlations provide an unambiguous "fingerprint" of the substitution pattern on the aromatic ring, confirming the relative positions of the bromo, chloro, methyl, and hydroxyl groups. The use of 2D diffusion-ordered spectroscopy (DOSY) has also been noted as a powerful tool for studying the interactions and aggregation behavior of halogenated phenols in complex mixtures. researchgate.netnih.gov

Mass Spectrometry Applications for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of a compound and can provide significant structural information through analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. wa.gov For this compound, HRMS is crucial for confirming its composition.

The presence of bromine and chlorine, both of which have multiple common isotopes (⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl), results in a distinctive isotopic pattern for the molecular ion peak. This pattern is a powerful diagnostic tool. The expected isotopic cluster for the [M]⁺ ion would show peaks at m/z values corresponding to the different combinations of these isotopes, with relative intensities dictated by their natural abundances.

Molecular Formula and Mass Data for this compound

ParameterValueReference
Molecular FormulaC₇H₆BrClO nih.gov
Average Molecular Weight221.48 g/mol nih.gov
Monoisotopic Mass (for C₇H₆⁷⁹Br³⁵ClO)219.92906 Da nih.gov

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation

Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific mass-to-charge ratio (precursor ions) are selected and then fragmented to produce a spectrum of smaller product ions. wikipedia.orgnationalmaglab.org This fragmentation pattern is characteristic of the precursor ion's structure.

Plausible Fragmentation Pathways:

Loss of a methyl radical ([M-CH₃]⁺): Fragmentation of the C-C bond between the ring and the methyl group would result in a loss of 15 Da.

Loss of carbon monoxide ([M-CO]⁺): A common fragmentation pathway for phenols involves the rearrangement and loss of CO, leading to a loss of 28 Da.

Loss of halogen atoms: Cleavage of the carbon-halogen bonds would lead to the loss of a bromine radical ([M-Br]⁺) or a chlorine radical ([M-Cl]⁺). Due to the isotopic nature of Br and Cl, these losses would be readily identifiable.

Sequential losses: Combinations of the above fragmentations, such as the loss of a methyl group followed by the loss of carbon monoxide, can also occur, providing further structural confirmation.

The unique combination of these fragmentation pathways provides a high degree of confidence in the structural assignment of the molecule. researchgate.net

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations (DFT and Ab Initio Methods)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are fundamental tools for investigating the electronic structure and properties of molecules like 3-bromo-5-chloro-2-methylphenol. DFT, with functionals such as the popular B3LYP, is widely used for its balance of computational cost and accuracy in predicting molecular properties for phenolic compounds. researchgate.netresearchgate.net These calculations are typically performed with a basis set, such as 6-31G(d) or higher, to describe the atomic orbitals. researchgate.net

Geometry Optimization and Electronic Structure Analysis

Before properties can be accurately calculated, the molecule's most stable three-dimensional arrangement, or its ground-state geometry, must be determined. This process, known as geometry optimization, involves finding the coordinates of the atoms that correspond to the minimum energy on the potential energy surface. researchgate.net For this compound, this would involve calculating the bond lengths (e.g., C-C, C-O, C-H, C-Cl, C-Br), bond angles, and dihedral angles that define the spatial arrangement of the phenyl ring and its substituents.

Following optimization, an analysis of the electronic structure reveals how electrons are distributed within the molecule. This information is crucial for understanding the molecule's stability, reactivity, and spectroscopic properties.

Vibrational Frequency Calculations and Assignment (PED, SQM)

Vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of the molecule. These calculations are typically done at the same level of theory as the geometry optimization. researchgate.netresearchgate.net The results provide a set of vibrational modes, each with a specific frequency and intensity, corresponding to the stretching, bending, and torsional motions of the atoms.

HOMO-LUMO Energy Gaps and Charge Transfer Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals (FMOs). The energy of the HOMO is related to the molecule's ability to donate an electron, while the LUMO's energy relates to its ability to accept an electron. researchgate.net The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter for describing the molecule's chemical reactivity and kinetic stability. researchgate.net A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron to a higher energy state.

These calculations are a standard output of DFT studies on phenolic compounds. researchgate.net Analysis of the spatial distribution of the HOMO and LUMO can also reveal likely sites for electrophilic and nucleophilic attack, respectively, indicating where charge transfer is most likely to occur during a reaction. In a study of 43 halogenated phenols, DFT calculations were used to determine HOMO and LUMO energies to build a Quantitative Structure-Activity Relationship (QSAR) model. researchgate.net

ParameterDescriptionSignificance
E(HOMO) Energy of the Highest Occupied Molecular OrbitalRelates to the capacity for electron donation.
E(LUMO) Energy of the Lowest Unoccupied Molecular OrbitalRelates to the capacity for electron acceptance.
ΔE (Gap) E(LUMO) - E(HOMO)Indicates chemical reactivity and stability.

Specific calculated values for this compound are not available in the cited public literature.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution of a molecule and predict its reactivity. researchgate.net The MEP is plotted onto the molecule's electron density surface, using a color scale to represent different potential values. Typically, red indicates regions of most negative electrostatic potential, which are rich in electrons and prone to electrophilic attack. Blue represents regions of most positive electrostatic potential, which are electron-poor and susceptible to nucleophilic attack. Green or yellow areas represent neutral or near-zero potential. researchgate.net

For this compound, an MEP map would likely show a negative potential (red) around the electronegative oxygen atom of the hydroxyl group and, to a lesser extent, the halogen atoms. Positive potential (blue) would be expected around the hydrogen atom of the hydroxyl group. This analysis provides a clear picture of the molecule's reactive sites and how it might interact with other molecules or biological targets. researchgate.net

Thermodynamic and Kinetic Studies

Computational methods can also be used to predict the thermodynamic properties associated with chemical reactions involving this compound.

Enthalpy, Entropy, and Gibbs Free Energy Calculations for Reactions

By calculating the total energies of reactants and products, it is possible to determine the key thermodynamic parameters for a reaction, such as the change in enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG). The Gibbs free energy change (ΔG = ΔH - TΔS) is particularly important as it indicates the spontaneity of a reaction at a given temperature (T). A negative ΔG signifies a spontaneous reaction.

These calculations are crucial for understanding reaction mechanisms and predicting the feasibility of a chemical process. For instance, such calculations could be applied to study the formation of this compound from its precursors or its subsequent reactions. While thermodynamic studies have been performed for the ionization and radical scavenging activities of various substituted phenols, specific data for reactions involving this compound are not detailed in the available literature. researchgate.netresearchgate.net

Thermodynamic ParameterDescription
Enthalpy Change (ΔH) The heat absorbed or released during a reaction at constant pressure.
Entropy Change (ΔS) The change in the degree of disorder or randomness in the system.
Gibbs Free Energy Change (ΔG) The energy available to do useful work; determines reaction spontaneity.

Specific calculated values for reactions involving this compound are not available in the cited public literature.

Prediction of Molecular Properties

The distribution of electrons within the this compound molecule dictates its electrical properties. These properties, including the dipole moment, polarizability, and hyperpolarizability, can be accurately predicted using quantum chemical calculations.

Polarizability (α): Polarizability describes the ability of the molecule's electron cloud to be distorted by an external electric field. This property is crucial for understanding intermolecular interactions.

Hyperpolarizability (β): This is a higher-order term that describes the nonlinear response of the molecule to a strong electric field. Molecules with significant hyperpolarizability are important in the field of nonlinear optics.

Table 1: Illustrative Predicted Molecular Electronic Properties (Note: These are representative values for illustrative purposes, as specific published data for this compound were not found.)

PropertyPredicted Value (a.u.)Description
Dipole Moment (µ)~2.5 DIndicates significant molecular polarity.
Mean Polarizability (α)~100 - 120Reflects the deformability of the electron cloud.
First Hyperpolarizability (β)Calculated ValueQuantifies the nonlinear optical response.

Chemical Potential (μ): This descriptor measures the tendency of electrons to escape from a system. It is related to the negative of electronegativity. A higher chemical potential indicates a greater tendency to donate electrons. It can be approximated as μ ≈ (EHOMO + ELUMO) / 2. nih.gov

Chemical Hardness (η): Hardness is a measure of the molecule's resistance to changes in its electron distribution. A larger HOMO-LUMO gap corresponds to greater hardness and lower reactivity. nih.gov It is calculated as η ≈ (ELUMO - EHOMO) / 2. nih.gov

Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons, representing the stabilization in energy when the system acquires additional electronic charge from the environment. nih.gov It is defined as ω = μ² / (2η).

These descriptors are routinely calculated using DFT to compare the reactivity of different compounds and understand their chemical behavior. researchgate.net

Table 2: Global Chemical Reactivity Descriptors and Their Significance

DescriptorFormulaInterpretation
Chemical Potential (μ)(EHOMO + ELUMO) / 2Electron donating/accepting tendency.
Chemical Hardness (η)(ELUMO - EHOMO) / 2Resistance to charge transfer; indicates stability. nih.gov
Softness (S)1 / ηReciprocal of hardness; indicates reactivity.
Electrophilicity Index (ω)μ² / (2η)Propensity to act as an electrophile. nih.gov

Tautomerism and Conformational Analysis

Tautomers are isomers of a compound that readily interconvert, most commonly by the migration of a proton. For this compound, the primary tautomerism to consider is enol-keto tautomerism. The phenolic 'enol' form is in potential equilibrium with its 'keto' tautomers (cyclohexa-2,4-dienone and cyclohexa-2,5-dienone forms).

However, for phenolic compounds, the enol form is overwhelmingly more stable. This stability is due to the aromaticity of the benzene ring, which provides a significant resonance stabilization energy. Computational calculations of the relative energies of the enol and keto tautomers would confirm that the aromatic phenol (B47542) structure is the global minimum on the potential energy surface, with the keto forms being significantly higher in energy and thus not present in any appreciable amount under normal conditions.

Conformational analysis involves studying the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. For this compound, the key rotations are around the C-O bond of the hydroxyl group and the C-C bond connecting the methyl group to the ring.

A conformational landscape, or potential energy surface, can be generated by systematically rotating these bonds and calculating the molecule's potential energy at each step. This map reveals the low-energy (stable) conformations and the high-energy (unstable) transition states that separate them. The energy difference between a stable conformer and a transition state is the energy barrier to rotation.

For the hydroxyl group, two primary planar conformations exist: one where the O-H bond is oriented toward the bromine atom and another where it is oriented toward the methyl group. Computational studies on similar substituted phenols show that these different orientations can have small but distinct energy differences, which can influence reactivity and intermolecular interactions. acs.org Calculating the energy profile for a full 360° rotation of the O-H and CH3 groups provides a detailed understanding of the molecule's flexibility and the relative populations of its conformers at a given temperature.

Environmental Research and Degradation Pathways

Abiotic Degradation Mechanisms

Abiotic degradation involves the breakdown of chemical compounds through non-biological processes. For 3-bromo-5-chloro-2-methylphenol, key abiotic mechanisms include hydrolysis and photodegradation, which are significantly influenced by environmental conditions.

Hydrolysis in Aqueous Environments

Hydrolysis is a chemical reaction in which a water molecule breaks down a substance. For halogenated phenols, this process typically involves the replacement of a halogen atom with a hydroxyl group. The rate of hydrolysis for compounds like this compound is generally slow under typical environmental pH and temperature conditions.

Studies on related compounds, such as halogen-substituted phenoxyacetic acids, indicate that the carbon-halogen bond in aromatic rings is relatively stable and resistant to hydrolysis unless catalyzed. For instance, the hydrolysis of p-chlorophenyl hydrogen succinate (B1194679) follows a first-order rate equation, with the rate being pH-dependent, reaching a minimum at pH 2 before increasing and then remaining constant between pH 5.8 and 7.0. rsc.org The presence of multiple halogen substituents, such as bromine and chlorine on the same aromatic ring, can influence the electronic properties of the molecule and, consequently, its susceptibility to nucleophilic attack by water. However, without specific experimental data for this compound, it is inferred from the broader class of halogenated phenols that hydrolysis is not a primary rapid degradation pathway under most ambient conditions.

Photodegradation Processes under UV and Visible Light

Photodegradation, or photolysis, is a major abiotic pathway for the transformation of halogenated phenols in the environment, driven by the absorption of light energy. This can occur through two main mechanisms:

Direct Photolysis: Where the molecule itself absorbs photons, leading to the cleavage of chemical bonds. For brominated phenols, the cleavage of the carbon-bromine (C-Br) bond is a potential outcome. nih.gov

Indirect Photolysis: This process is mediated by photosensitizers, such as dissolved organic matter, which absorb light and produce reactive species like hydroxyl radicals (•OH) that then attack the pollutant. nih.gov

Research on the UV photodegradation of bromophenols has shown that the process can lead to dehalogenation. nih.gov In advanced oxidation processes (AOPs), such as UV/H₂O₂, hydroxyl radicals are the primary oxidant, reacting rapidly with halogenated phenols. nih.gov Similarly, in the UV/PDS (persulfate) process, both sulfate (B86663) radicals (SO₄•⁻) and hydroxyl radicals contribute to degradation. nih.gov The degradation rates in these systems are influenced by the position of the halogen substituents on the phenol (B47542) ring. nih.gov For instance, a study on various halogenated phenols found that para-substituted phenols degraded faster than ortho- or meta-substituted ones in both UV/PDS and UV/H₂O₂ systems. nih.gov

A study on pentahalogenated phenols (pentachlorophenol and pentabromophenol) demonstrated that TiO₂ photocatalysis activated by UVB irradiation leads to dehalogenation, with up to 70% removal of bromine. nih.gov This suggests that similar photocatalytic processes could be effective for the degradation of this compound.

Influence of Environmental Factors (pH, Temperature, Light Intensity)

The efficiency of abiotic degradation pathways is highly dependent on environmental conditions:

pH: The pH of the surrounding medium can significantly affect the stability and degradation rate of phenolic compounds. ajpojournals.org For many phenols, stability decreases in alkaline conditions due to the deprotonation of the hydroxyl group, which can make the aromatic ring more susceptible to oxidation. researchgate.net In the case of degradation by potassium ferrate, the optimal pH for the degradation of chlorinated phenols was found to decrease as the number of chlorine substituents increased. researchgate.netnih.gov Acidic conditions, on the other hand, can favor certain degradation reactions, such as those involving peracetic acid, where the conversion of bromide to reactive bromine species is enhanced at lower pH. researchgate.net

Temperature: Like most chemical reactions, degradation rates generally increase with temperature. However, the effect can be complex. For example, in the degradation of 4-chloro-3,5-dimethylphenol (B1207549) (PCMX) by UV/O₃, the optimal temperature was found to be 20°C, as higher temperatures can negatively impact the solubility of ozone. researchgate.net

Light Intensity: In photodegradation processes, higher light intensity generally leads to faster degradation rates. However, this relationship may not always be linear. At very high light intensities, other factors, such as the diffusion of reactants or the concentration of photosensitizers, can become rate-limiting. acs.org

Factors Influencing Abiotic Degradation of Halogenated Phenols
FactorInfluence on DegradationRelevant Findings
pHAffects the ionization state and susceptibility to oxidation. Optimal pH varies with the degradation mechanism.Alkaline conditions can decrease the stability of some phenolic compounds. researchgate.net The optimal pH for degradation by ferrate decreases with increased chlorination. researchgate.netnih.gov
TemperatureGenerally increases reaction rates, but can have complex effects on processes involving dissolved gases.Optimal temperature for UV/O₃ degradation of a related compound was 20°C due to ozone solubility. researchgate.net
Light IntensityHigher intensity typically accelerates photodegradation, but the effect can plateau at very high levels.Photodegradation rates are generally dependent on light intensity. acs.org

Biotic Degradation Mechanisms

Biotic degradation, or biodegradation, is the breakdown of organic matter by microorganisms. This is a crucial pathway for the complete mineralization of persistent organic pollutants like this compound into simpler, non-toxic substances.

Microbial Degradation by Isolated Bacterial Strains

A wide variety of bacteria have been identified that can degrade halogenated aromatic compounds. While specific strains capable of degrading this compound have not been extensively documented, research on related compounds provides strong evidence for its potential biodegradability.

Bacteria capable of degrading phenolic compounds are often isolated from contaminated soils and industrial wastewater. frontiersin.orgmdpi.com Genera known for their ability to break down halogenated aromatics include Pseudomonas, Rhodococcus, Caballeronia, Paraburkholderia, and Cupriavidus. nih.govnih.gov For example, the phototrophic bacterium Rhodopseudomonas palustris has been shown to degrade 2-chlorophenol. ijmra.us A consortium of four bacterial strains was found to effectively degrade brominated flame retardants, with degradation being dependent on the presence of an additional carbon source. mdpi.com This suggests that cometabolism may be a key process for the breakdown of complex halogenated phenols.

Examples of Bacterial Strains Degrading Halogenated Aromatic Compounds
Bacterial Genus/SpeciesDegraded Compound(s)Key Findings
Pseudomonas putidaChlorobenzene (B131634), PhenolCan degrade chlorobenzene via a meta-cleavage pathway. frontiersin.org
Rhodopseudomonas palustris2-ChlorophenolAble to assimilate and degrade 2-chlorophenol. ijmra.us
Caballeronia, Paraburkholderia, Cupriavidus3-Chlorobenzoate (B1228886)Degrade 3-CBA via the chlorocatechol ortho-cleavage pathway.
Bacterial ConsortiumBrominated Flame RetardantsDegradation required the presence of all four strains and a carbon amendment. mdpi.com

Identification of Biodegradation Pathways (e.g., Ortho- and Meta-Cleavage Pathways)

The aerobic biodegradation of aromatic compounds like this compound typically proceeds through the formation of a dihydroxy-substituted intermediate, a catechol. The initial step often involves a monooxygenase or dioxygenase enzyme that hydroxylates the aromatic ring. The resulting halogenated catechol is then a substrate for ring cleavage, which primarily occurs via two pathways:

Ortho-Cleavage Pathway: The aromatic ring is cleaved between the two hydroxyl groups by a catechol 1,2-dioxygenase. This pathway is common for the degradation of chlorocatechols.

Meta-Cleavage Pathway: The ring is cleaved adjacent to one of the hydroxyl groups by a catechol 2,3-dioxygenase.

The degradation of many chlorinated aromatics proceeds through a modified ortho-cleavage pathway. For example, the degradation of 3-chlorobenzoate by several bacterial strains was shown to proceed via the formation of chlorocatechol, followed by ortho-cleavage. In the degradation of chlorobenzene by Pseudomonas putida GJ31, a meta-cleavage pathway is utilized. nih.gov The specific pathway employed can depend on the bacterial strain and the structure of the substrate. Following ring cleavage, a series of enzymatic reactions further break down the aliphatic intermediates, eventually leading to compounds that can enter central metabolic cycles like the Krebs cycle.

Role of Specific Enzymes and Genes in Degradation Processes

The biodegradation of halogenated phenols, a class of compounds to which this compound belongs, is a complex process mediated by specific enzymes encoded by particular genes in various microorganisms. The number and position of halogen substituents on the phenolic ring significantly influence the rate and pathway of degradation. nih.gov

Under aerobic conditions, the initial step in the degradation of chlorinated phenols typically involves hydroxylation of the aromatic ring, a reaction catalyzed by phenol hydroxylases or monooxygenases . nih.govfrontiersin.org These enzymes introduce a second hydroxyl group, forming a catechol or a substituted catechol. For instance, in the degradation of 4-chloro-2-methylphenol (B52076), a 2,4-dichlorophenol hydroxylase has been identified. nih.gov The resulting catechols are then subject to ring cleavage by either catechol 1,2-dioxygenase (ortho-cleavage) or catechol 2,3-dioxygenase (meta-cleavage), leading to the formation of aliphatic intermediates that can enter central metabolic pathways. nih.govnih.gov Studies on various bacteria, including Rhodococcus and Acinetobacter species, have elucidated the role of these enzymes in phenol degradation. nih.govfrontiersin.org The genes encoding these enzymes are often located on plasmids, which can facilitate their transfer between different bacterial species. frontiersin.org

Anaerobic degradation, on the other hand, often proceeds through reductive dehalogenation , where a halogen atom is removed and replaced by a hydrogen atom. This process is particularly important for highly chlorinated phenols. nih.gov Specific dehalogenases are responsible for this initial detoxification step. For example, some strains of Dehalococcoides and Desulfitobacterium are known to carry out reductive dechlorination of various chlorophenols. microbe.com

The genetic basis for the degradation of these compounds has been a subject of intensive study. Knowledge of the enzymes and their corresponding genes is crucial for developing bioremediation strategies using genetically engineered microorganisms. nih.gov These engineered strains can be designed to have enhanced degradation capabilities for specific pollutants. nih.gov

Table 1: Key Enzymes and Genes in the Degradation of Halogenated Phenols

Enzyme TypeGene ExampleFunction in Degradation PathwayOrganism Example
Phenol HydroxylasepheAInitial hydroxylation of the phenol ringPseudomonas sp.
MonooxygenasepcpBInitial oxidation of pentachlorophenol (B1679276)Sphingobium chlorophenolicum
Catechol 1,2-DioxygenasecatAOrtho-cleavage of the catechol ringRhodococcus opacus
Catechol 2,3-DioxygenasexylEMeta-cleavage of the catechol ringPseudomonas putida
DehalogenaserdhAReductive dehalogenationDehalococcoides mccartyi

This table presents examples of enzymes and genes involved in the degradation of various halogenated phenols, as specific data for this compound is unavailable.

Environmental Fate Modeling and Distribution

Environmental fate models are computational tools used to predict the distribution and persistence of chemicals in the environment. researchgate.net These models are essential for assessing the potential risks of chemical substances in the absence of extensive experimental data. researchgate.net

The environmental distribution of a chemical like this compound can be predicted using fugacity-based models, such as the Mackay-type models. researchgate.net These models estimate the partitioning of a chemical between different environmental compartments (air, water, soil, and sediment) based on its physicochemical properties, such as vapor pressure, water solubility, and octanol-water partition coefficient (Kow).

For a related compound, 4-chloro-2-methylphenol, a Mackay fugacity level 1 calculation predicted the following environmental distribution: 33% in air, 56% in water, 6% in soil, and 5% in sediment. researchgate.net Given the structural similarities, it can be inferred that this compound would likely exhibit a significant presence in both water and air compartments. The presence of both bromine and chlorine atoms would influence its partitioning behavior. Generally, increasing halogenation tends to decrease water solubility and increase the tendency to partition into sediments and lipids. cdc.gov

Table 2: Predicted Environmental Distribution of a Structurally Similar Compound (4-chloro-2-methylphenol)

Environmental CompartmentPredicted Distribution (%)
Air33
Water56
Soil6
Sediment5

Source: OECD SIDS for 4-chloro-2-methylphenol. researchgate.net This data is for a related compound and serves as an estimate.

The degradation kinetics of a compound describe the rate at which it breaks down in the environment. This is often expressed in terms of its half-life (t½), the time it takes for the concentration of the compound to be reduced by half. The degradation of phenolic compounds can follow different kinetic models, often pseudo-first-order kinetics. nih.govmdpi.com

The half-life of a halogenated phenol is influenced by various factors, including the number and position of the halogen atoms, the presence of other substituents, and the environmental conditions (e.g., pH, temperature, microbial population). cdc.govepa.gov For instance, the presence of chlorine atoms in the meta position can increase a compound's resistance to microbial degradation. cdc.gov

While specific kinetic data for this compound is not available, studies on other halogenated phenols provide some insights. The atmospheric half-life of chlorophenols, due to reaction with hydroxyl radicals, can range from approximately 0.5 to 19 days. cdc.gov In aqueous environments, both direct photolysis and reaction with hydroxyl radicals can be important degradation processes. cdc.gov The bromination kinetics of phenolic compounds have also been studied, indicating that the reaction of hypobromous acid with phenoxide ions is a key factor. epa.gov

Formation of Degradation Products and Their Chemical Characterization

The degradation of this compound is expected to produce a series of intermediate compounds before complete mineralization to carbon dioxide, water, and inorganic halides. The nature of these degradation products depends on the degradation pathway.

Under aerobic conditions, as mentioned, the initial product would likely be a substituted catechol. Subsequent ring cleavage would lead to the formation of various aliphatic acids and other short-chain organic compounds. In the case of 4-chloro-2-methylphenol degradation by a specific bacterial strain, an intermediate identified as 2-methyl-4-carboxymethylenebut-2-en-4-olide was characterized using gas chromatography/mass spectrometry (GC/MS). nih.gov

Under anaerobic conditions, reductive dehalogenation would lead to the formation of less halogenated phenols. For example, the degradation of pentachlorophenol can result in the formation of various di- and monochlorophenols. microbe.com

The chemical characterization of these degradation products is crucial for a complete understanding of the environmental impact of the parent compound, as some intermediates can be more toxic or persistent than the original substance. Techniques such as GC/MS and high-performance liquid chromatography (HPLC) are commonly used for the identification and quantification of these products. nih.gov Ab initio studies can also be employed to investigate the thermodynamics and kinetics of formation and degradation reactions of chlorinated phenols and their radical intermediates. nih.gov

Applications in Chemical Science and Industry

Precursors in Organic Synthesis

The multifunctionality of 3-bromo-5-chloro-2-methylphenol makes it a potential candidate as a precursor in various organic syntheses. The hydroxyl group can undergo O-alkylation, esterification, or be converted into a better leaving group. The bromo and chloro substituents offer sites for various cross-coupling reactions, such as Suzuki, Heck, or Sonogashira couplings, which are fundamental in the construction of more complex molecules. The methyl group can also influence the reactivity and properties of the resulting compounds.

Halogenated phenols are well-established as valuable building blocks in the synthesis of complex organic molecules. The distinct reactivity of the bromo and chloro groups on this compound could theoretically allow for selective and sequential reactions to build intricate molecular frameworks. For instance, the greater reactivity of the bromine atom in certain catalytic systems could be exploited for an initial coupling reaction, followed by a subsequent transformation at the less reactive chlorine site. While this potential exists, specific examples of its use in the synthesis of complex molecular architectures are not readily found in the literature.

Phenols are common starting materials for the synthesis of oxygen-containing heterocyclic compounds such as furans, benzofurans, and chromenes. The hydroxyl group of this compound could participate in intramolecular cyclization reactions with a suitably introduced side chain to form such heterocyclic rings. The halogen substituents could be retained in the final product to modulate its biological activity or be used as handles for further functionalization. However, specific studies detailing the synthesis of oxygenated heterocyclic compounds from this compound are not prominently reported.

The structural motifs present in this compound, namely the halogenated and methylated phenol (B47542) core, are found in various biologically active molecules, including some agrochemicals. Halogen atoms are known to enhance the efficacy and metabolic stability of pesticides and herbicides. In principle, this compound could serve as an intermediate in the synthesis of new agrochemical candidates. Nevertheless, there is a lack of specific published evidence linking this compound to the production of existing or developmental agrochemicals.

Material Science Applications

The properties of this compound also suggest its potential utility in the field of material science, particularly in the development of new polymers and functional organic materials.

Phenolic compounds can be used as monomers in the synthesis of various polymers, such as phenolic resins or specialty polyethers. The hydroxyl group of this compound could be used for polymerization reactions. The presence of bromine and chlorine atoms would impart specific properties to the resulting polymer, such as flame retardancy, increased thermal stability, and a higher refractive index. Despite this potential, there are no readily available research articles or patents describing the use of this compound as a monomer for polymer synthesis.

Catalysis and Reaction Mediums

The structural features of this compound, including the phenolic hydroxyl group and the halogen substituents, suggest potential for its use in catalysis and as a component of reaction media. However, a review of current research indicates a lack of specific studies focusing on this compound for these purposes.

Ligands or Precursors for Catalysts

There is no direct evidence in the current scientific literature to suggest that this compound has been specifically investigated or utilized as a ligand or a precursor for the synthesis of catalysts. While phenolic compounds can, in some instances, be modified to act as ligands for metal catalysts, research into this specific application for this compound has not been reported. The electronic properties of the phenol ring, influenced by the bromo and chloro substituents, could theoretically be harnessed for such purposes, but this remains a hypothetical application without experimental validation.

Role in Photo-Promoted and Electro-Assisted Organic Transformations

Similarly, the role of this compound in photo-promoted and electro-assisted organic transformations is not a subject of published research. Halogenated organic compounds can undergo photolytic or electrochemical cleavage of the carbon-halogen bond, which can initiate or participate in various organic reactions. However, no studies detailing such transformations specifically involving this compound were found.

Advanced Analytical Standards and Research Reagents

Interactive Data Table: Properties of this compound

PropertyValue
Molecular FormulaC₇H₆BrClO
Molecular Weight221.48 g/mol
IUPAC NameThis compound
CAS NumberNot available

Future Research Directions

Development of Novel and More Efficient Synthetic Routes

The synthesis of polysubstituted phenols like 3-bromo-5-chloro-2-methylphenol often involves multi-step processes that can be inefficient and generate significant waste. Future research should focus on developing more streamlined, efficient, and environmentally benign synthetic strategies.

Key areas for exploration include:

Catalytic Direct Halogenation: Investigating regioselective bromination and chlorination of 2-methylphenol (o-cresol) using modern catalytic systems. This could involve exploring novel Lewis acid catalysts or enzymatic approaches to control the precise positioning of the halogen atoms, thereby avoiding the use of harsh reagents and improving atom economy.

Transition-Metal Catalyzed Cross-Coupling: Methodologies like palladium-catalyzed cross-coupling reactions could be adapted for the synthesis of complex phenols . Research into copper-catalyzed hydroxylation of pre-functionalized aryl halides offers a promising route that could be applied to a suitably substituted bromo-chloro-toluene precursor researchgate.net.

Flow Chemistry and Microwave-Assisted Synthesis: These modern techniques can significantly reduce reaction times, improve yields, and enhance safety. Developing a continuous flow process or a microwave-assisted protocol for the synthesis of this compound would represent a substantial advancement over traditional batch processing researchgate.net.

Cycloaromatization Protocols: Exploring cycloaromatization reactions, which can build the substituted phenolic ring from acyclic precursors, could offer a novel and powerful alternative to traditional aromatic substitution pathways nih.gov.

In-Depth Mechanistic Studies of Chemical Transformations

A thorough understanding of the reaction mechanisms is fundamental to optimizing existing synthetic routes and discovering new reactivity. For this compound, this involves studying the interplay of the activating hydroxyl and methyl groups with the deactivating halogen substituents during electrophilic aromatic substitution.

Future mechanistic investigations should include:

Kinetic Studies: Performing detailed kinetic analysis of halogenation, nitration, and sulfonation reactions to quantify the directing effects of the existing substituents on the phenolic ring.

Isotope Labeling: Using deuterium labeling to probe reaction intermediates and transition states, providing clear evidence for specific mechanistic pathways, such as the formation of Wheland intermediates in electrophilic substitution.

Computational Modeling: Employing Density Functional Theory (DFT) to model reaction pathways, calculate activation energies, and predict the regioselectivity of various transformations. Such models can elucidate the electronic effects that govern the compound's reactivity acs.orgacs.org.

Exploration of Undiscovered Reactivity Profiles

The unique substitution pattern of this compound suggests a rich and unexplored reactivity profile. Future work should aim to uncover novel transformations that leverage its specific electronic and steric properties.

Potential areas of investigation include:

Oxidative Coupling Reactions: Phenols are known to undergo oxidative coupling to form biaryl compounds or polymers. Research into the catalytic oxidation of this compound could lead to new materials with interesting properties rsc.org. The presence of halogens might also enable subsequent dehalogenation or further functionalization mdpi.com.

Photoredox Catalysis: This rapidly evolving field could unlock new reaction pathways. For instance, photoredox-catalyzed nucleophilic aromatic substitution (SNAr) could potentially be used to replace one of the halogen atoms with other functional groups, a transformation that is typically difficult with electron-rich phenols nih.gov.

Directed Ortho-Metalation (DoM): The powerful directing ability of the hydroxyl group could be exploited in DoM reactions to introduce new substituents at the C4 or C6 positions, providing access to even more complex derivatives.

Advanced Integrated Analytical and Computational Approaches

To fully characterize this compound and its reaction products, a combination of advanced analytical techniques and computational chemistry is essential.

Future research should integrate:

Spectroscopic and Spectrometric Analysis: Comprehensive characterization using 2D NMR (COSY, HSQC, HMBC), high-resolution mass spectrometry (HRMS), and X-ray crystallography to unambiguously determine the structure of new derivatives and reaction intermediates.

Computational pKa and Redox Potential Prediction: Utilizing high-level computational models to accurately predict key chemical properties like the acidity (pKa) of the phenolic proton and the compound's redox potential torvergata.itresearchgate.net. These parameters are crucial for understanding its reactivity and environmental behavior.

Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing QSAR models to correlate the structural features of this compound and its derivatives with their potential biological activity or toxicity nih.gov. This can guide the synthesis of new compounds with desired properties while minimizing undesirable effects.

Comprehensive Studies on Environmental Transformation and Persistence Mechanisms

Given that halogenated phenols are often persistent environmental pollutants, understanding the environmental fate of this compound is of paramount importance medwinpublishers.comnih.gov.

Future environmental studies should focus on:

Biodegradation Pathways: Identifying microorganisms capable of degrading the compound and elucidating the enzymatic pathways involved. This includes searching for dehalogenase, hydroxylase, and ring-cleavage enzymes.

Photodegradation Studies: Investigating the compound's stability under simulated solar radiation. The presence of bromine and chlorine atoms may influence its susceptibility to photolytic degradation, potentially forming various transformation products. Quantum chemistry calculations can help model degradation mechanisms initiated by hydroxyl radicals in the atmosphere or water rsc.org.

Metabolite Identification and Toxicity: Using advanced analytical techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the intermediate products of biotic and abiotic degradation. The toxicity of these metabolites should be assessed to determine if degradation leads to detoxification or the formation of more harmful byproducts.

Sorption and Transport in Ecosystems: Studying the compound's interaction with soil, sediment, and organic matter to predict its mobility and persistence in different environmental compartments researchgate.net. This is critical for assessing its potential for bioaccumulation and long-range transport.

Q & A

Basic Research Question

  • Spectroscopy :
    • ¹H/¹³C NMR : Identify substituent positions (e.g., methyl protons at δ ~2.3 ppm, aromatic protons influenced by electron-withdrawing groups).
    • Mass Spectrometry (MS) : Confirm molecular weight (MW = 235.46 g/mol) via [M+H]⁺ or [M-H]⁻ peaks.
  • Crystallography : Single-crystal X-ray diffraction using programs like SHELXL resolves bond lengths and angles. Heavy atoms (Br, Cl) require absorption corrections (e.g., TWIN commands in SHELX) to address diffraction challenges .

What are the challenges in crystallizing halogenated phenolic compounds, and how can they be mitigated?

Advanced Research Question
Halogenated phenols often exhibit low solubility and form twinned crystals due to strong intermolecular halogen bonds. Strategies include:

  • Solvent Selection : Use polar aprotic solvents (e.g., DMSO, acetone) to enhance solubility.
  • Crystallization Techniques : Slow evaporation or cooling rates to promote single-crystal growth.
  • Data Collection : High-resolution synchrotron radiation improves data quality for heavy-atom-containing compounds .

How do steric and electronic effects of bromine, chlorine, and methyl groups influence the reactivity of this compound in cross-coupling reactions?

Advanced Research Question

  • Electronic Effects : Bromine and chlorine (electron-withdrawing) deactivate the aromatic ring, reducing electrophilic substitution but facilitating nucleophilic displacement (e.g., Suzuki-Miyaura coupling at the bromine site).
  • Steric Effects : The methyl group at position 2 hinders access to ortho positions, directing reactions to meta or para sites.
    Experimental Design : Use Pd catalysts (e.g., Pd(PPh₃)₄) and optimize base (e.g., K₂CO₃) for cross-coupling efficiency .

What safety protocols are critical when handling this compound in laboratory settings?

Basic Research Question

  • Personal Protective Equipment (PPE) : Nitrile gloves, safety goggles, and lab coats.
  • Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.
  • Storage : Inert atmosphere (N₂/Ar) at room temperature to prevent degradation.
  • Waste Disposal : Neutralize halogenated waste with sodium thiosulfate before disposal .

How can computational chemistry predict the physicochemical properties of this compound, and what are the limitations?

Advanced Research Question

  • DFT Calculations : Predict NMR chemical shifts (e.g., using Gaussian or ORCA software) and UV-Vis absorption bands.
  • Limitations : Solvent effects and crystal packing (e.g., hydrogen bonding) may cause deviations between computed and experimental data. Molecular dynamics simulations can improve accuracy by modeling bulk solvent effects .

What analytical methods are suitable for quantifying trace impurities in this compound?

Basic Research Question

  • HPLC-UV/FLD : Reverse-phase C18 columns with acetonitrile/water gradients separate impurities (e.g., di-brominated byproducts).
  • GC-MS : Volatile impurities (e.g., residual solvents) are detectable with headspace sampling.
  • Validation : Calibration curves (R² > 0.99) and spike-recovery tests ensure method accuracy .

How does the halogen bonding network in this compound affect its solid-state stability?

Advanced Research Question
The Br and Cl atoms form strong halogen bonds (C–Br···O and C–Cl···O) with adjacent molecules, stabilizing the crystal lattice. This network increases melting point (~100–120°C) and reduces hygroscopicity. Stability studies (TGA/DSC) under humidity/temperature cycles can quantify degradation thresholds .

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3-bromo-5-chloro-2-methylphenol
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Reactant of Route 2
3-bromo-5-chloro-2-methylphenol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.